3-Amino-2-chloroacrolein
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Overview
Description
Preparation Methods
3-Amino-2-chloroacrolein can be synthesized using various methods. One common synthetic route involves the use of mucochloric acid as an initial raw material . The reaction conditions typically involve the use of solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol, with the compound being slightly soluble in these solvents . The industrial production methods for this compound are not extensively documented, but it is often produced as an intermediate in the synthesis of other chemical compounds, such as COX-2 specific inhibitors .
Chemical Reactions Analysis
3-Amino-2-chloroacrolein undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-2-chloroacrolein has several scientific research applications, including:
Chemistry: It is used as a chemical reagent in the synthesis of various compounds, including COX-2 specific inhibitors.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of other chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloroacrolein involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, affecting the function of the target molecules. The specific molecular targets and pathways involved depend on the context of its use in scientific research .
Comparison with Similar Compounds
3-Amino-2-chloroacrolein can be compared with other similar compounds, such as:
3-Amino-2-chloroprop-2-enal: This compound has a similar structure but differs in its reactivity and applications.
3-Amino-2-chloroacrylaldehyde: Another name for this compound, highlighting its aldehyde functional group.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of COX-2 specific inhibitors and other pharmaceutical compounds .
Properties
Molecular Formula |
C3H4ClNO |
---|---|
Molecular Weight |
105.52 g/mol |
IUPAC Name |
(Z)-3-amino-2-chloroprop-2-enal |
InChI |
InChI=1S/C3H4ClNO/c4-3(1-5)2-6/h1-2H,5H2/b3-1- |
InChI Key |
YDXUHJLPRDBHIH-IWQZZHSRSA-N |
Isomeric SMILES |
C(=C(/C=O)\Cl)\N |
Canonical SMILES |
C(=C(C=O)Cl)N |
Origin of Product |
United States |
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